2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide
Description
2-(2-Methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its unique structure, featuring both methoxyphenoxy and oxadiazole moieties, contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C24H21N3O4/c1-16(30-21-15-9-8-14-20(21)29-2)23(28)25-19-13-7-6-12-18(19)24-26-22(27-31-24)17-10-4-3-5-11-17/h3-16H,1-2H3,(H,25,28) |
InChI Key |
HQVSIJIMKIMUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3)OC4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Coupling with Methoxyphenol: : The methoxyphenol moiety is introduced via nucleophilic aromatic substitution reactions. This step often involves the reaction of 2-methoxyphenol with an appropriate halogenated precursor in the presence of a base such as potassium carbonate (K₂CO₃).
-
Amide Bond Formation: : The final step involves the formation of the amide bond between the oxadiazole-containing intermediate and the methoxyphenol derivative. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form corresponding phenols or quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, bases like sodium hydride (NaH), and catalysts such as palladium on carbon (Pd/C)
Major Products
Oxidation: Phenols, quinones
Reduction: Amines, alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties, which can mimic the structure of natural substrates.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
- 2-(2-Methoxyphenoxy)benzoic acid
- N-(2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide stands out due to the combination of its methoxyphenoxy and oxadiazole functionalities. This unique combination allows for a broader range of chemical reactions and potential biological activities, making it a versatile compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
